1-(4-nitrophenyl)-5-phenyl-1H-tetrazole
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Overview
Description
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Cycloaddition: Dienophiles like alkenes or alkynes.
Major Products Formed
Reduction: 1-(4-aminophenyl)-5-phenyl-1H-tetrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: New heterocyclic compounds with diverse structures.
Scientific Research Applications
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl-1H-tetrazole: Lacks the phenyl group, which may affect its reactivity and binding properties.
1-phenyl-1H-tetrazole: Lacks the nitrophenyl group, which may reduce its potential for specific interactions in biological systems.
1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Uniqueness
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the tetrazole ring enhances the compound’s versatility in various fields of research .
Biological Activity
1-(4-Nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, molecular interactions, and potential therapeutic applications.
The compound has a molecular formula of C13H10N4O2 and a molecular weight of 258.25 g/mol. Its melting point is approximately 223°C (decomposition) and it is soluble in dimethyl sulfoxide (DMSO) but insoluble in water. The synthesis of this compound typically involves reactions between nitriles and sodium azide, often facilitated by microwave irradiation or other catalytic methods .
Biological Activity
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds displaying antifungal activity against Aspergillus species .
Anticancer Activity
Molecular docking studies have demonstrated that this compound can effectively bind to proteins involved in cancer pathways, including caspase 3 and NF-kappa B, suggesting its potential as an anticancer agent. Binding energies calculated from these simulations indicate strong interactions with critical proteins like TP53, which plays a pivotal role in tumor suppression .
The biological activity of this compound is attributed to its electron-withdrawing nitro group, which enhances its reactivity and ability to interact with biological targets. The compound's structure allows it to participate in various biochemical pathways, potentially leading to the induction of apoptosis in cancer cells .
Case Studies
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In Vitro Antimicrobial Study
A recent study evaluated several derivatives of tetrazoles for their antibacterial properties. Among them, one derivative of this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating potent antibacterial activity . -
Anticancer Activity Evaluation
In another study, the compound was tested for its ability to induce apoptosis in human cancer cell lines. The results indicated that the compound could significantly reduce cell viability at concentrations above 20 µM, with mechanisms involving caspase activation being confirmed through flow cytometry assays.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Phenyl-1H-tetrazole | Tetrazole ring with a single phenyl group | Simpler structure; less functional diversity |
5-(4-Methylphenyl)-1H-tetrazole | Tetrazole ring with a 4-methylphenyl substituent | Methyl group may affect electronic properties |
5-(2-Nitrophenyl)-1H-tetrazole | Tetrazole ring with a 2-nitrophenyl substituent | Different position of nitro group alters reactivity |
5-(Phenylethynyl)-1H-tetrazole | Tetrazole ring with an ethynyl-substituted phenyl | Offers different reactivity due to triple bond |
Properties
CAS No. |
57761-71-4 |
---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-11(7-9-12)17-13(14-15-16-17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
QYEKBWOTNYGGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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